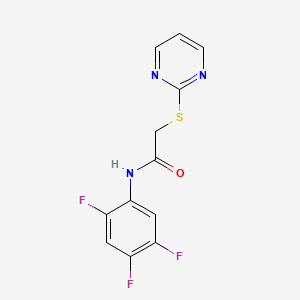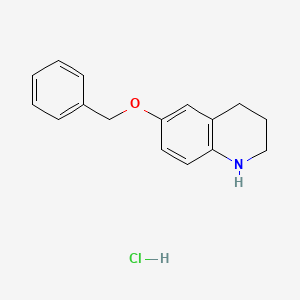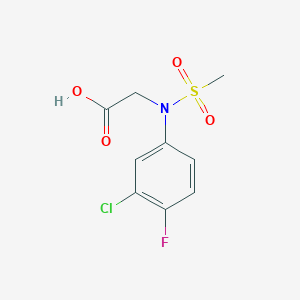![molecular formula C18H18FN5O3 B2811149 6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878729-56-7](/img/structure/B2811149.png)
6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C18H18FN5O3 and its molecular weight is 371.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electron Delocalization and Stability
Research on compounds with imidazolidine-4,5-dione skeletons, similar in structural motif to the compound , has explored the impact of electron delocalization on stability and structure. For example, compounds featuring N-fluorophenyl substituents have been investigated for their π-acceptor characteristics and reactivity akin to that of alkyl halides. These studies reveal insights into the stability mechanisms of such compounds, which are highly electrophilic due to a π-framework extending over carbonyl moieties, leading to a very low energy LUMO Hobbs et al., 2010.
Molecular Structure Analysis
Multicomponent reactions involving fluorophenyl and other functional groups have been used to synthesize compounds for structural analysis. These studies utilize spectroscopic methods and X-ray crystallography to confirm molecular structures, offering a detailed look at the intricacies of molecular arrangements and potential applications in material science Barakat et al., 2016.
Fluorophores and Photophysical Properties
The synthesis and characterization of fluorophores with imidazole cores, including studies on their photophysical properties, have been conducted. These research efforts focus on the emission maxima, quantum yields, and photostabilities of such compounds, which are crucial for applications in organic electronics and sensor technologies Doğru et al., 2015.
Cytotoxic Activity
Research on fluorine-containing derivatives related to the compound of interest includes the exploration of their cytotoxic activity against various cancer cell lines. Such studies are foundational in the development of new anticancer agents, highlighting the potential therapeutic applications of these compounds Khlebnikova et al., 2020.
Imaging Agents for Alzheimer’s Disease
The development of imaging agents for Alzheimer’s disease using fluorinated imidazo[1,2-a]pyridine derivatives illustrates the relevance of structurally similar compounds in biomedical research. These agents aim to bind to amyloid plaques, enabling the non-invasive imaging of amyloid deposition in the brain, a hallmark of Alzheimer’s pathology Zeng et al., 2006.
Propiedades
IUPAC Name |
6-(2-fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-11-10-23-14-15(21(2)18(27)22(16(14)26)8-5-9-25)20-17(23)24(11)13-7-4-3-6-12(13)19/h3-4,6-7,10,25H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUWSPBJCWKVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CCCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2811074.png)


![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2811081.png)
![2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2811083.png)



![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2811088.png)
